molecular formula C6H4ClN3 B1365105 8-Chloroimidazo[1,2-a]pyrazine CAS No. 69214-33-1

8-Chloroimidazo[1,2-a]pyrazine

Cat. No. B1365105
CAS RN: 69214-33-1
M. Wt: 153.57 g/mol
InChI Key: PREWHWRWNMLCNH-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H4ClN3. It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .


Molecular Structure Analysis

The molecular structure of 8-Chloroimidazo[1,2-a]pyrazine consists of a fused imidazo and pyrazine ring. It has a density of 1.5±0.1 g/cm³, a molar refractivity of 39.8±0.5 cm³, and a molar volume of 101.4±7.0 cm³ .


Chemical Reactions Analysis

Regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl provided Zn- and Mg-intermediates, that after quenching with various electrophiles gave access to polyfunctionalized imidazopyrazine heterocycles .


Physical And Chemical Properties Analysis

8-Chloroimidazo[1,2-a]pyrazine has a polar surface area of 30 Ų and a polarizability of 15.8±0.5 10^-24 cm³. It has a surface tension of 57.1±7.0 dyne/cm and an index of refraction of 1.713 .

Scientific Research Applications

Scaffold in Drug Development

8-Chloroimidazo[1,2-a]pyrazine serves as a significant scaffold in drug development. Its versatility is highlighted in various synthesis methods and its incorporation in multiple drugs. Baenziger, Durantie, and Mathes (2017) emphasized its rapid accessibility through a Groebke–Blackburn–Bienaymé cyclisation, leading to various 3-aminoimidazo[1,2-a]pyrazines with high yield and purity (Baenziger et al., 2017). Similarly, Guasconi et al. (2011) developed a synthesis process for 3,8-diaminoimidazo[1,2-a]pyrazines, exploiting the Blackburn reaction, which showed potential as kinase inhibitors (Guasconi et al., 2011).

Biological Activity and Antimicrobial Potential

The imidazo[1,2-a]pyrazine structure exhibits multifarious biological activities. Goel, Luxami, and Paul (2015) compiled significant progress in synthetic methods and illustrated its reactivity and diverse biological applications (Goel et al., 2015). Additionally, Jyothi and Madhavi (2019) explored the antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, demonstrating the antimicrobial promise of this scaffold (Jyothi & Madhavi, 2019).

Applications in Antitumor Therapy

The imidazo[1,2-a]pyrazine core has been utilized in antitumor therapy. For example, Brzozowski and Sa̧czewski (2002) synthesized derivatives of 8-chloroimidazo[1,2-b][1,4,2]benzodithiazines with potential antitumor agents (Brzozowski & Sa̧czewski, 2002). Singh, Luxami, and Paul (2019) also synthesized and evaluated benzimidazole-imidazo[1,2-a]pyrazine conjugates for antitumor activity, demonstrating their efficacy against various cancer cell lines (Singh et al., 2019).

Chemiluminescent Properties

Adamczyk et al. (2003) explored the chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, a compound class related to 8-Chloroimidazo[1,2-a]pyrazine, demonstrating potential applications in bioconjugation and as chemiluminescent probes (Adamczyk et al., 2003).

Safety And Hazards

The safety information for 8-Chloroimidazo[1,2-a]pyrazine includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

Future Directions

There is a current trend to investigate less common N-heterocycles as pharmaceutical scaffolds. The imidazo[1,2-a]pyrazine structure is an attractive scaffold for drug discovery research .

properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREWHWRWNMLCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437417
Record name 8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroimidazo[1,2-a]pyrazine

CAS RN

69214-33-1
Record name 8-chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting materials are either commercially available or can be synthesized by methods known in the art. Compounds of formula Ia where X is N can be synthesized starting from the known 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (4). Lumma, Jr., W. C.; Randall, W. C.; Cresson, E. L.; Huff, J. R.; Hartman, R. D.; Lyon, T. F. J. Med. Chem. 1983, 26, 357-363. Meurer, L. C.; Tolman, R. L.; Chapin, E. W.; Saperstein, R.; Vicario, P. P.; Zrada, M. M.; MacCoss, M. J. Med. Chem. 1992, 35, 3845-3857. In accordance to Scheme 1 below, 2-amino-3-chloropyrazine (1) can be reacted with 2-bromo-1,1-dimethoxy-ethane (2) to give 8-chloro-imidazo[1,2-a]pyrazine (3) which can be brominated to give 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (4). Compound 4 can be reacted with an appropriate amine (HNR1R2) either in excess or in the presence of another base, such as diisopropyl ethyl amine, in an appropriate solvent, such as ethanol or butanol, between room temperature to reflux to give compound 5. Compound 5 can than be condensed with 2-methylsulfanyl-4-tributylstannanyl-pyrimidine (6) in the presence of a suitable palladium catalyst to give intermediate 7.
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Synthesis routes and methods II

Procedure details

Bromoacetaldehyde diethyl acetal (45 ml, 0.29 mol) was treated with water (33 ml) and 48% hydrobromic acid (33 ml) and this mixture was heated at 95° C. for 90 min. The reaction was cooled, diluted with propan-2-ol (300 ml) and treated with sodium hydrogencarbonate (33 g) added in portions. This mixture was stirred for 30 min then filtered. The filtrate was treated with 2-amino-3-chloropyrazine (25 g, 0.19 mol) and then heated at 90° C. for 16 h. The reaction was cooled to ambient temperature, concentrated to about one-third volume and then treated with 48% hydrobromic acid (25 ml). More propan-2-ol (300 ml) was added and the mixture aged for 1 h. The resulting solid was collected by filtration, washed with propan-2-ol and then dissolved in water (500 ml). This solution was made basic by adding solid sodium hydrogencarbonate and then extracted with chloroform (3×250 ml). The organics were combined, dried over anhydrous magnesium sulphate, filtered and concentrated to give a solid. Trituration with diethyl ether afforded 8-chloroimidazo[1,2-a]pyrazine as an off-white solid (18.6 g, 63%): δH (360 MHz, DMSO) 7.73 (1H, d, J 4.5), 7.87 (1H, d, J 1), 8.28 (1H, d, J 1), 8.67 (1H, d, J 4.5).
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45 mL
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33 mL
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33 mL
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33 g
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25 g
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300 mL
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Synthesis routes and methods III

Procedure details

Bromoacetaldehyde diethyl acetal (200 mL, 1.3 mol) and a solution of 48% HBr (48 ml) are heated at reflux for 1.5 hours, then poured onto a suspension of NaHCO3 (100 g) in propan-2-ol (1.6 L). The resulting solid is filtered off and 2-amino-3-chloropyrazine (51.8 g, 0.4 mol) is added to the solution then heated to reflux, during which time a clear solution forms which precipitates over 2 hours. The reaction mixture is cooled and allowed to stand overnight, and the solid may be collected by filtration and washed with propan-2-ol and Et2O. The solid is added to a saturated solution of NaHCO3 (500 mL) and DCM (1 L). The aqueous layer is separated from the organic solvent and re-extracted with DCM (2×250 mL). The organic layers are combined and dried over MgSO4, filtered and evaporated to dryness, to afford a light brown solid. The propan-2-ol and Et2O liquors from washing the filter cake, are evaporated to give a pale brown solid which is washed with a saturated solution of NaHCO3 and extracted with DCM (X 3). The two solids were combined to afford compound 8-chloro-imidazo[1,2-a]pyrazine (59.1 g, 96%).
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200 mL
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48 mL
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100 g
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1.6 L
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51.8 g
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Synthesis routes and methods IV

Procedure details

HBr (48% in H2O) is added to a solution of 2-amino-3-chloropyrazine (1.2 g, 9.26 mmol) and BrCH2CH(OEt)2 (1.6 mL, 10 mmol) in MeOH and H2O (5 mL and 10 mL) at RT. The mixture is stirred for 24 h at RT and then heated to 40° C. for 48 h. The pH is adjusted to 7 with sat. Na2CO3. The mixture is extracted with CH2Cl2. The organic phase is dried over anhydrous Na2SO4. The product is purified by silica gel column chromatography (4% MeOH in CH2Cl2) to give the title compound as an off white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
O Vitse, F Laurent, TM Pocock, V Bénézech… - Bioorganic & medicinal …, 1999 - Elsevier
New imidazo[1,2-a]pyrazine derivatives have been synthesized either by direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron donating groups on …
Number of citations: 64 www.sciencedirect.com
MA Bazin, S Cojean, F Pagniez, G Bernadat… - European Journal of …, 2021 - Elsevier
Leishmaniasis constitutes a severe public health problem, with an estimated prevalence of 12 million cases. This potentially fatal disease has a worldwide distribution and in 2012, the …
Number of citations: 15 www.sciencedirect.com
DB Belanger, PJ Curran, A Hruza, J Voigt… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis and structure–activity relationships (SAR) of novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors are described. The X-ray crystal structure of imidazo[1,2-a…
Number of citations: 71 www.sciencedirect.com
N Bou Karroum, G Moarbess, JF Guichou… - Journal of Medicinal …, 2019 - ACS Publications
The Toll-like receptors (TLRs) 7 and 8 play an important role in the immune system activation, and their agonists may therefore serve as promising candidate vaccine adjuvants. …
Number of citations: 43 pubs.acs.org
JR Sayer - 2013 - discovery.ucl.ac.uk
Helicobacter pylori are gram negative bacteria that colonise in the human stomach causing illnesses such as peptide ulcers and various cancers. Through targeting a component of …
Number of citations: 3 discovery.ucl.ac.uk
C Patinote, NB Karroum, G Moarbess… - European journal of …, 2017 - Elsevier
The transcription nuclear factor NF-κB plays a pivotal role in chronic and acute inflammatory diseases. Among the several and diverse strategies for inhibiting NF-κB, one of the most …
Number of citations: 32 www.sciencedirect.com
W Ye, SW Schneller - Synthesis, 2014 - thieme-connect.com
The preparation of two C-5′-nor-3-deazaaristeromycin diastereomeric analogues possessing a bridgehead nitrogen is described from (3aR,4R,6S,6aS)-2,2-dimethyl-6-vinyltetrahydro-…
Number of citations: 3 www.thieme-connect.com
JR Sayer, K Walldén, T Pesnot, F Campbell… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. …
Number of citations: 38 www.sciencedirect.com
JJ Kaminski, AM Doweyko - Journal of medicinal chemistry, 1997 - ACS Publications
A number of substituted imidazo[1,2-a]pyridines and related analogues were selected for analysis of their in vitro biochemical and in vivo gastric antisecretory activity using comparative …
Number of citations: 231 pubs.acs.org
R Goel, V Luxami, K Paul - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This review article is an effort to compile the progress made in synthetic methods and to …
Number of citations: 63 pubs.rsc.org

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